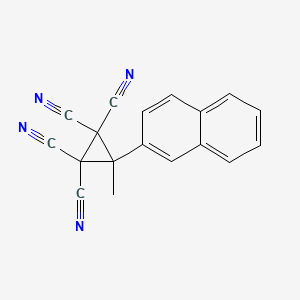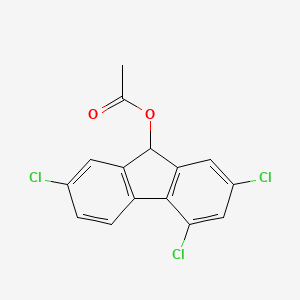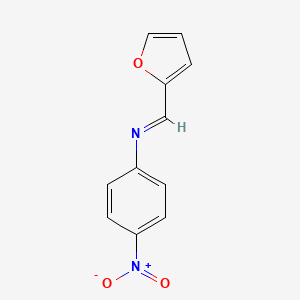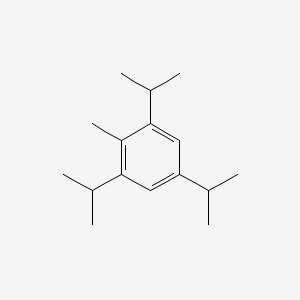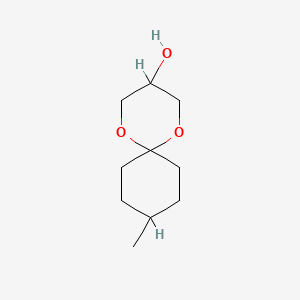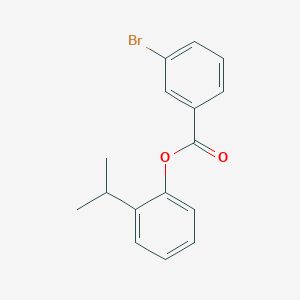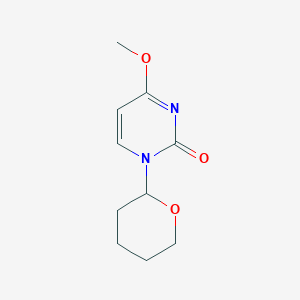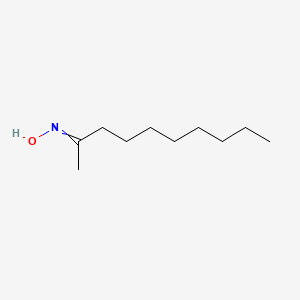
N-Decan-2-ylidenehydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decan-2-ylidenehydroxylamine is an organic compound with the molecular formula C10H21NO It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a decyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Decan-2-ylidenehydroxylamine can be synthesized through several methods. One common approach involves the reaction of decanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the decanal being added dropwise to a solution of hydroxylamine hydrochloride and sodium carbonate in water. The mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
N-Decan-2-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Scientific Research Applications
N-Decan-2-ylidenehydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which N-Decan-2-ylidenehydroxylamine exerts its effects involves its ability to interact with various molecular targets. For example, it can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Butan-2-one oxime: Similar in structure but with a shorter carbon chain.
Acetone oxime: Another oxime with an even shorter carbon chain.
2-Pentanone oxime: Structurally similar but with a different carbon chain length.
Uniqueness
N-Decan-2-ylidenehydroxylamine is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain oximes.
Properties
CAS No. |
13326-89-1 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-decan-2-ylidenehydroxylamine |
InChI |
InChI=1S/C10H21NO/c1-3-4-5-6-7-8-9-10(2)11-12/h12H,3-9H2,1-2H3 |
InChI Key |
YCMZYCPUAMZSNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


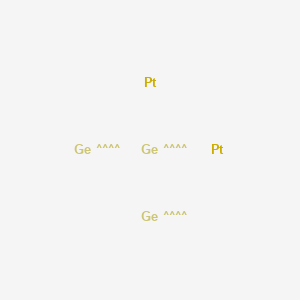
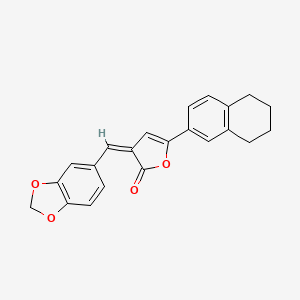
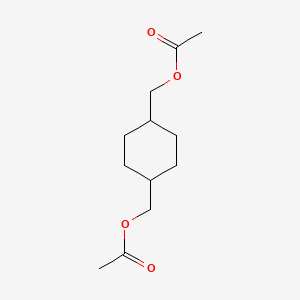
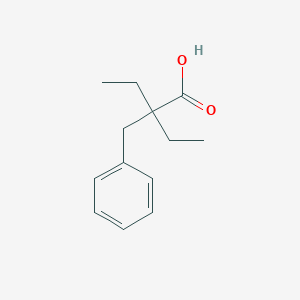
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)
